Orniplabin

Description

Properties

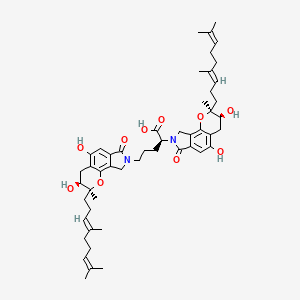

Molecular Formula |

C51H68N2O10 |

|---|---|

Molecular Weight |

869.1 g/mol |

IUPAC Name |

(2S)-2,5-bis[(2S,3S)-2-[(3E)-4,8-dimethylnona-3,7-dienyl]-3,5-dihydroxy-2-methyl-7-oxo-4,9-dihydro-3H-pyrano[2,3-e]isoindol-8-yl]pentanoic acid |

InChI |

InChI=1S/C51H68N2O10/c1-30(2)14-9-16-32(5)18-11-21-50(7)43(56)26-36-41(54)24-34-38(45(36)62-50)28-52(47(34)58)23-13-20-40(49(60)61)53-29-39-35(48(53)59)25-42(55)37-27-44(57)51(8,63-46(37)39)22-12-19-33(6)17-10-15-31(3)4/h14-15,18-19,24-25,40,43-44,54-57H,9-13,16-17,20-23,26-29H2,1-8H3,(H,60,61)/b32-18+,33-19+/t40-,43-,44-,50-,51-/m0/s1 |

InChI Key |

CRNDCHORWGDFGR-PXTWCNKMSA-N |

Isomeric SMILES |

CC(=CCC/C(=C/CC[C@]1([C@H](CC2=C(C=C3C(=C2O1)CN(C3=O)CCC[C@@H](C(=O)O)N4CC5=C6C(=C(C=C5C4=O)O)C[C@@H]([C@](O6)(C)CC/C=C(\C)/CCC=C(C)C)O)O)O)C)/C)C |

Canonical SMILES |

CC(=CCCC(=CCCC1(C(CC2=C(C=C3C(=C2O1)CN(C3=O)CCCC(C(=O)O)N4CC5=C6C(=C(C=C5C4=O)O)CC(C(O6)(C)CCC=C(C)CCC=C(C)C)O)O)O)C)C)C |

Origin of Product |

United States |

Foundational & Exploratory

Orniplabin (SMTP-7): A Dual-Acting Modulator of Fibrinolysis and Inflammation

An In-depth Technical Guide on the Core Mechanism of Action

Introduction

Orniplabin, also known as SMTP-7, is a novel small molecule with a dual mechanism of action that positions it as a promising therapeutic candidate for ischemic stroke and other thrombotic and ischemic conditions. It uniquely combines pro-fibrinolytic and anti-inflammatory properties. This compound is a derivative of a triprenyl phenol metabolite isolated from the fungus Stachybotrys microspora. This guide provides a comprehensive overview of its mechanism of action, supported by quantitative data, detailed experimental protocols, and visual representations of the involved pathways and workflows.

Core Mechanism of Action: A Two-Pronged Approach

This compound exerts its therapeutic effects through two primary, independent mechanisms:

-

Modulation of Plasminogen Activation: this compound acts as a plasminogen modulator, enhancing the body's natural ability to dissolve blood clots (fibrinolysis).

-

Inhibition of Soluble Epoxide Hydrolase (sEH): this compound inhibits the enzyme soluble epoxide hydrolase (sEH), which plays a role in the inflammatory cascade. This inhibition accounts for the compound's anti-inflammatory effects.

These dual actions make this compound a compelling candidate for treating conditions like ischemic stroke, where both thrombosis and inflammation contribute significantly to tissue damage.

Pro-Fibrinolytic Activity: Enhancing Clot Dissolution

This compound's pro-fibrinolytic action is not due to direct enzymatic activity but rather through a sophisticated modulation of plasminogen, the precursor to the clot-dissolving enzyme plasmin.

Molecular Mechanism

This compound facilitates the conversion of plasminogen to plasmin by inducing a conformational change in the plasminogen molecule, relaxing it into an activation-prone state. This action is dependent on the presence of a cofactor with a long-chain alkyl or alkenyl group. The fifth kringle domain (kringle 5) of plasminogen is crucial for this interaction.

By altering the conformation of plasminogen, this compound enhances its binding to fibrin and increases its susceptibility to activation by endogenous plasminogen activators such as tissue plasminogen activator (tPA) and urokinase-type plasminogen activator (u-PA).[1][2] This leads to a localized and enhanced generation of plasmin at the site of a blood clot, promoting its dissolution.

Signaling Pathway for Plasminogen Activation

Caption: this compound's pro-fibrinolytic signaling pathway.

Anti-Inflammatory Activity: Inhibition of Soluble Epoxide Hydrolase

Independent of its effects on fibrinolysis, this compound exhibits significant anti-inflammatory properties by targeting soluble epoxide hydrolase (sEH).

Molecular Mechanism

Soluble epoxide hydrolase is an enzyme that degrades anti-inflammatory lipid mediators known as epoxyeicosatrienoic acids (EETs). By inhibiting sEH, this compound increases the levels of these protective EETs.[1] This leads to a dampening of the inflammatory response, which is particularly beneficial in the context of ischemic reperfusion injury. The inhibition of sEH by this compound is competitive and targets both the hydrolase and phosphatase activities of the enzyme.

Putative Anti-Inflammatory Signaling Pathway

Caption: Putative anti-inflammatory signaling of this compound.

Quantitative Data Summary

The following tables summarize the key quantitative data related to the efficacy of this compound (SMTP-7).

Table 1: In Vitro Efficacy of this compound

| Parameter | Value | Assay Condition |

| Plasminogen Activation | ||

| EC₅₀ for Plasmin Generation | ~1–5 µM | In the presence of tPA |

| Increase in Plasmin Generation | ~3–5 fold | Compared to tPA alone |

| Soluble Epoxide Hydrolase Inhibition | ||

| IC₅₀ (Hydrolase Activity) | 20 µM | |

| IC₅₀ (Phosphatase Activity) | 6 µM |

Table 2: In Vivo Efficacy of this compound

| Animal Model | Dosage | Key Findings |

| Rat Thromboembolic Stroke Model | 10 mg/kg (intravenous) | - Improved neurological deficits- Reduced infarct volume- Lower risk of hemorrhagic transformation compared to tPA |

| Rat Pulmonary Embolism Model | 5 mg/kg | ~3-fold enhancement in the rate of clot clearance |

| Monkey Photochemical-induced Thrombotic Middle Cerebral Artery (MCA) Occlusion Model | 10 mg/kg (intravenous) | - 32.5-fold increase in post-infusion MCA recanalization rate- 29% improvement in post-24-h neurologic deficit- 46% reduction in cerebral infarct- 51% reduction in cerebral hemorrhage |

Experimental Protocols

Chromogenic Plasminogen Activation Assay

This protocol describes a method to assess the ability of this compound to enhance plasminogen activation.

Workflow Diagram

Caption: Workflow for the chromogenic plasminogen activation assay.

Methodology

-

Reagent Preparation:

-

Prepare solutions of human plasminogen, tPA or u-PA, and this compound at various concentrations in a suitable buffer (e.g., Tris-HCl).

-

Prepare a solution of a plasmin-specific chromogenic substrate (e.g., S-2251).

-

-

Reaction Mixture:

-

In a 96-well plate, combine plasminogen, tPA or u-PA, and either this compound or a vehicle control.

-

-

Incubation:

-

Incubate the reaction mixture at 37°C for a specified period to allow for plasmin generation.

-

-

Substrate Addition:

-

Add the chromogenic substrate to each well to initiate the colorimetric reaction.

-

-

Measurement:

-

Measure the change in absorbance over time at the appropriate wavelength (e.g., 405 nm) using a microplate reader.

-

-

Data Analysis:

-

The rate of the absorbance change is proportional to the amount of plasmin generated. Calculate the rate of plasmin generation for each condition and determine the EC₅₀ of this compound.

-

Soluble Epoxide Hydrolase (sEH) Inhibition Assay

This protocol outlines a method to determine the inhibitory effect of this compound on sEH activity.

Methodology

-

Enzyme and Substrate:

-

Use recombinant sEH and a fluorogenic substrate such as (3-phenyl-oxiranyl)-acetic acid cyano-(6-methoxy-naphthalen-2-yl)-methyl ester (PHOME).

-

-

Assay Buffer:

-

Prepare a suitable assay buffer (e.g., Bis-Tris-HCl, pH 7.0, containing bovine serum albumin).

-

-

Inhibition Assay:

-

Pre-incubate the sEH enzyme with varying concentrations of this compound or a vehicle control.

-

Initiate the reaction by adding the fluorogenic substrate.

-

-

Measurement:

-

Monitor the increase in fluorescence over time using a fluorescence plate reader. The rate of fluorescence increase is proportional to the sEH activity.

-

-

Data Analysis:

-

Calculate the percentage of inhibition for each concentration of this compound and determine the IC₅₀ value.

-

Rat Model of Middle Cerebral Artery Occlusion (MCAO)

This protocol provides a step-by-step guide for inducing ischemic stroke in a rat model to evaluate the in vivo efficacy of this compound.

Workflow Diagram

Caption: Workflow for the in vivo MCAO stroke model.

Methodology

-

Anesthesia and Preparation:

-

Anesthetize the rat (e.g., with isoflurane) and maintain its body temperature.

-

-

Surgical Procedure:

-

Make a midline neck incision to expose the common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA).

-

Ligate the ECA and temporarily clamp the CCA and ICA.

-

Introduce a filament through an incision in the ECA and advance it into the ICA to occlude the origin of the middle cerebral artery (MCA).

-

-

Drug Administration:

-

Administer this compound or a vehicle control intravenously at the desired time point post-occlusion.

-

-

Reperfusion:

-

After a defined period of occlusion, withdraw the filament to allow for reperfusion.

-

-

Outcome Assessment:

-

At a specified time after reperfusion (e.g., 24 hours), assess neurological deficits using a standardized scoring system.

-

Euthanize the animal and perfuse the brain.

-

Section the brain and stain with a dye such as 2,3,5-triphenyltetrazolium chloride (TTC) to visualize the infarct area.

-

Quantify the infarct volume.

-

Conclusion

This compound (SMTP-7) represents a significant advancement in the development of therapies for ischemic stroke. Its dual mechanism of action, targeting both fibrinolysis and inflammation, addresses the multifaceted pathophysiology of the disease. By modulating plasminogen activation to enhance clot dissolution and inhibiting soluble epoxide hydrolase to reduce inflammation, this compound offers a comprehensive therapeutic strategy. The quantitative data from in vitro and in vivo studies underscore its potential, and the detailed experimental protocols provided herein offer a framework for its continued investigation and development.

References

Neuroprotective properties of Orniplabin in ischemic stroke models

An In-depth Technical Guide for Researchers and Drug Development Professionals

Executive Summary

Ischemic stroke remains a leading cause of mortality and long-term disability worldwide, creating a significant unmet medical need for effective neuroprotective therapies. Orniplabin (also known as SMTP-7) has emerged as a promising small-molecule therapeutic with a dual mechanism of action that addresses both the thrombotic and inflammatory components of ischemic stroke. Preclinical studies in various animal models have demonstrated its potent neuroprotective properties, offering a wider therapeutic window and a favorable safety profile compared to current thrombolytic agents. This technical guide provides a comprehensive overview of the neuroprotective properties of this compound, with a focus on quantitative data from preclinical studies, detailed experimental protocols, and the underlying signaling pathways.

Quantitative Data from Preclinical Ischemic Stroke Models

This compound has been rigorously evaluated in several well-established animal models of ischemic stroke, consistently demonstrating significant reductions in infarct volume and improvements in neurological function. The following tables summarize the key quantitative findings from these studies.

Table 1: Efficacy of this compound in a Primate Model of Thrombotic Middle Cerebral Artery (MCA) Occlusion

| Parameter | Vehicle Control | This compound (10 mg/kg) | Percentage Improvement | p-value |

| MCA Recanalization Rate | - | 32.5-fold increase | - | 0.043 |

| Neurologic Deficit | - | 29% reduction | 29% | 0.02 |

| Cerebral Infarct Volume | - | 46% reduction | 46% | 0.033 |

| Cerebral Hemorrhage | - | 51% reduction | 51% | 0.013 |

Data from a photochemical-induced thrombotic MCA occlusion model in monkeys.[1][2]

Table 2: Efficacy of this compound in Rodent Models of Transient Focal Cerebral Ischemia

| Animal Model | Treatment Group | Infarct Volume Reduction | Neurological Score Improvement | Key Findings |

| Rat transient MCA occlusion (90 min) | This compound (10 mg/kg) | - | 21% reduction in neurologic deficit score (p<0.05) | Significant improvement in neurological function.[1] |

| Mouse transient MCA occlusion (60 min) | This compound | Significantly decreased | Significantly improved | Reduced numbers of TNF-α, NF-κB, NLRP3, and cleaved caspase-3-positive cells.[3][4] |

Experimental Protocols

The neuroprotective efficacy of this compound has been validated using standardized and reproducible experimental models of ischemic stroke. The following sections detail the methodologies for the key experiments cited.

Primate Photochemical-Induced Thrombotic Middle Cerebral Artery (MCA) Occlusion Model

This model closely mimics the thrombotic nature of human ischemic stroke.

-

Animal Species: Cynomolgus monkeys.

-

Ischemia Induction:

-

A photosensitive dye (Rose Bengal) is injected intravenously.

-

The MCA is exposed via a craniotomy.

-

A laser light is focused on the MCA, which activates the dye, leading to endothelial damage and subsequent thrombus formation, causing occlusion of the artery.

-

The model allows for spontaneous recanalization and reocclusion, mimicking the dynamic nature of clinical stroke.[1]

-

-

Drug Administration:

-

This compound (10 mg/kg) or vehicle (saline) is administered as an intravenous infusion.[2]

-

-

Outcome Measures:

-

MCA Recanalization Rate: Monitored using cerebral blood flow measurements.

-

Neurological Deficit Scoring: Assessed at 24 hours post-occlusion using a standardized neurological scoring system for primates.

-

Infarct Volume Measurement: Determined at 24 hours post-occlusion by 2,3,5-triphenyltetrazolium chloride (TTC) staining of brain slices.

-

Cerebral Hemorrhage Assessment: Evaluated through histological analysis of brain tissue.[1][2]

-

Rodent Transient Middle Cerebral Artery Occlusion (tMCAO) Model

The tMCAO model is a widely used method to induce focal cerebral ischemia followed by reperfusion.

-

Animal Species: Male Sprague-Dawley rats or mice.

-

Ischemia Induction:

-

The animal is anesthetized.

-

The common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA) are surgically exposed.

-

A silicone-coated monofilament is inserted into the ECA and advanced into the ICA to occlude the origin of the MCA.

-

The filament is left in place for a specific duration (e.g., 60 or 90 minutes) to induce ischemia.

-

The filament is then withdrawn to allow for reperfusion of the ischemic territory.[1][5]

-

-

Drug Administration:

-

Outcome Measures:

Signaling Pathways in this compound-Mediated Neuroprotection

This compound exerts its neuroprotective effects through a multi-faceted mechanism of action, primarily centered on its anti-inflammatory properties mediated by the inhibition of soluble epoxide hydrolase (sEH).

Inhibition of Soluble Epoxide Hydrolase (sEH)

sEH is an enzyme that degrades epoxyeicosatrienoic acids (EETs), which are endogenous lipid mediators with potent anti-inflammatory and vasodilatory properties. By inhibiting sEH, this compound increases the bioavailability of EETs in the brain.[6][7]

Caption: this compound inhibits sEH, increasing neuroprotective EETs.

Downstream Anti-inflammatory and Anti-apoptotic Effects

The increased levels of EETs resulting from sEH inhibition trigger a cascade of downstream signaling events that collectively contribute to neuroprotection.

-

Attenuation of Neuroinflammation: this compound treatment leads to a significant reduction in the expression of key pro-inflammatory mediators. This includes a decrease in tumor necrosis factor-alpha (TNF-α), nuclear factor-kappa B (NF-κB), and the nucleotide oligomerization domain-like receptor family pyrin domain-containing 3 (NLRP3) inflammasome.[3][4] This anti-inflammatory action is further supported by the modulation of microglia polarization towards the protective M2 phenotype.[7][8]

-

Inhibition of Apoptosis: this compound has been shown to exert anti-apoptotic effects by reducing the levels of cleaved caspase-3, a key executioner caspase in the apoptotic pathway.[3][4]

Caption: this compound's downstream anti-inflammatory and anti-apoptotic effects.

Experimental Workflow

The preclinical evaluation of this compound in ischemic stroke models follows a standardized workflow to ensure robust and reproducible data.

Caption: Standardized workflow for preclinical evaluation of this compound.

Conclusion

This compound represents a significant advancement in the quest for an effective neuroprotective therapy for ischemic stroke. Its dual mechanism of action, combining thrombolytic and potent anti-inflammatory effects through the inhibition of soluble epoxide hydrolase, addresses key pathological processes in the ischemic cascade. The robust preclinical data from both rodent and primate models, demonstrating significant reductions in infarct size, amelioration of neurological deficits, and a favorable safety profile, strongly support its continued development as a novel treatment for acute ischemic stroke. Further clinical investigation is warranted to translate these promising preclinical findings into tangible benefits for stroke patients.

References

- 1. SMTP-7, a novel small-molecule thrombolytic for ischemic stroke: a study in rodents and primates - PMC [pmc.ncbi.nlm.nih.gov]

- 2. SMTP-7, a novel small-molecule thrombolytic for ischemic stroke: a study in rodents and primates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Antineuroinflammatory Effect of SMTP-7 in Ischemic Mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Protocol for middle cerebral artery occlusion by an intraluminal suture method - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Soluble epoxide hydrolase: a novel therapeutic target in stroke - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Soluble epoxide hydrolase inhibition enhances anti-inflammatory and antioxidative processes, modulates microglia polarization, and promotes recovery after ischemic stroke - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Soluble epoxide hydrolase inhibition enhances anti-inflammatory and antioxidative processes, modulates microglia polarization, and promotes recovery after ischemic stroke - PubMed [pubmed.ncbi.nlm.nih.gov]

Orniplabin's Profibrinolytic Activity: A Technical Guide to its Mechanism and Effect on Clot Degradation

For Researchers, Scientists, and Drug Development Professionals

Abstract

Orniplabin (also known as SMTP-7) is a novel, low-molecular-weight compound that has demonstrated significant potential as a profibrinolytic agent. Unlike traditional thrombolytic drugs, this compound functions as a plasminogen modulator, enhancing the body's natural clot-dissolving mechanisms. It promotes the conformational relaxation of plasminogen, which increases its binding to fibrin and accelerates its activation by both tissue-type plasminogen activator (t-PA) and urokinase-type plasminogen activator (u-PA). This dual action leads to more efficient plasmin generation and subsequent fibrin clot degradation. Furthermore, this compound exhibits anti-inflammatory properties through the inhibition of soluble epoxide hydrolase (sEH), potentially reducing the reperfusion injury often associated with thrombolytic therapies. This technical guide provides an in-depth review of this compound's mechanism of action, summarizes key quantitative data from in vitro and in vivo studies, details relevant experimental protocols, and visualizes the associated biochemical pathways and workflows.

Core Mechanism of Action: Plasminogen Modulation

The central role of the fibrinolytic system is the conversion of the zymogen plasminogen into the active serine protease plasmin, which degrades the fibrin matrix of a thrombus.[1] This activation is primarily mediated by t-PA and u-PA. This compound's primary mechanism is to act as a plasminogen modulator, enhancing the efficiency of this natural process.[1][2]

This compound induces a conformational change in plasminogen, relaxing its structure.[3] This altered conformation facilitates two critical steps in fibrinolysis:

-

Enhanced Fibrin Binding: The modified plasminogen structure exhibits increased affinity for fibrin, concentrating the zymogen at the site of the clot.[2]

-

Accelerated Activation: The conformation is more susceptible to cleavage and activation by t-PA and u-PA, leading to more rapid and robust plasmin generation.[2]

A crucial aspect of this compound's action is its dependence on cofactors that possess a long-chain alkyl or alkenyl group, such as phospholipids and oleic acid.[3] The fifth kringle domain (K5) of the plasminogen molecule has been identified as the critical site for this compound's modulatory effects.[3]

Beyond its profibrinolytic activity, this compound also functions as an inhibitor of soluble epoxide hydrolase (sEH), an enzyme involved in inflammatory pathways. This secondary action may contribute to its favorable safety profile, particularly in the context of ischemic stroke, by mitigating inflammation and reducing the risk of hemorrhagic transformation.[1]

Signaling Pathway Diagram

Quantitative Data Summary

The efficacy of this compound has been quantified in several key studies, demonstrating its potency in enhancing fibrinolysis both in purified systems and in preclinical models.

Table 1: In Vitro Efficacy of this compound

| Assay Type | This compound Concentration | Observed Effect | Fold Increase vs. Control | Reference |

| u-PA-Catalyzed Plasminogen Activation | 80-150 µM | Increased rate of plasmin generation | 2 to 12-fold | [2] |

| Plasminogen-Fibrin Binding | 80-150 µM | Increased binding of plasminogen to fibrin | 2 to 12-fold | [2] |

| u-PA-Mediated Fibrinolysis | 80-150 µM | Increased degradation of fibrin clot | 2 to 12-fold | [2] |

Table 2: In Vivo Efficacy of this compound in Primate Stroke Models

| Animal Model | This compound Dose | Parameter Measured | % Improvement vs. Vehicle/Control | Reference |

| Monkey (Thrombotic Stroke) | 10 mg/kg (IV) | Neurologic Deficit | 29% reduction | [1] |

| Monkey (Thrombotic Stroke) | 10 mg/kg (IV) | Cerebral Infarct Volume | 46% reduction | [1] |

| Monkey (Thrombotic Stroke) | 10 mg/kg (IV) | Cerebral Hemorrhage | 51% reduction | [1] |

| Monkey (Embolic Stroke) | Not specified | Infarct Size | 65% reduction | |

| Monkey (Embolic Stroke) | Not specified | Edema Volume | 37% reduction | |

| Monkey (Embolic Stroke) | Not specified | Remaining Clot Size | 55% reduction | |

| Monkey (Embolic Stroke) | Not specified | Plasmin-α2-antiplasmin Complex | 794% increase |

Detailed Experimental Protocols

The following protocols are based on methodologies used in key studies to characterize this compound and similar fibrinolytic agents.

Protocol: u-PA-Catalyzed Plasminogen Activation Assay

This assay quantifies the rate of plasmin generation by measuring the cleavage of a plasmin-specific chromogenic substrate.[2]

Materials:

-

Human Glu-plasminogen

-

Urokinase-type Plasminogen Activator (u-PA)

-

Chromogenic plasmin substrate (e.g., H-Val-Leu-Lys-p-nitroanilide)

-

This compound (SMTP-7) dissolved in appropriate solvent (e.g., DMSO)

-

Assay Buffer (e.g., 50 mM Tris-HCl, 100 mM NaCl, pH 7.4, with 0.01% Tween 80)

-

96-well microplate

-

Microplate reader capable of measuring absorbance at 405 nm

Procedure:

-

Prepare a reaction mixture in a 96-well microplate. For each well, combine:

-

Assay Buffer

-

Human plasminogen to a final concentration of 50 nM.

-

u-PA to a final concentration of 50 IU/mL.

-

Chromogenic substrate to a final concentration of 0.1 mM.

-

This compound at desired final concentrations (e.g., 0-200 µM) or vehicle control.

-

-

The total volume in each well should be standardized (e.g., 100 µL).

-

Incubate the plate at 37°C in the microplate reader.

-

Measure the absorbance at 405 nm at 1- to 2-minute intervals for a total of 40 minutes.

-

Data Analysis: The initial velocity of plasmin generation is determined from the parabolic curve of absorbance versus time. Plot the absorbance (A405) against time squared (t²). The initial velocity is proportional to the slope of the linear portion of this plot. Compare the velocities of this compound-treated samples to the vehicle control to determine the fold-increase in activation.

Workflow Diagram: Plasminogen Activation Assay

Protocol: In Vitro Plasma Clot Lysis Assay (Representative)

This turbidimetric assay measures the overall effect of a compound on clot formation and subsequent lysis in a plasma environment. While the specific protocol for this compound from Hu et al. is not fully detailed in the available literature, this representative method illustrates the principle.

Materials:

-

Citrated human platelet-poor plasma (PPP)

-

This compound dissolved in appropriate solvent

-

Tissue factor (TF) solution (to initiate coagulation)

-

Tissue-type plasminogen activator (t-PA) solution (to initiate fibrinolysis)

-

Calcium Chloride (CaCl₂) solution

-

Assay Buffer (e.g., HEPES-buffered saline)

-

96-well clear microplate

-

Microplate reader capable of measuring absorbance at 340-405 nm at 37°C

Procedure:

-

Pipette 75 µL of citrated PPP into wells of a 96-well microplate. Add this compound at various concentrations.

-

Warm the plate to 37°C for approximately 3-5 minutes.

-

Prepare a reactant solution containing TF, t-PA, and CaCl₂ in assay buffer at 2x the final desired concentration.

-

Initiate the reaction by adding 75 µL of the pre-warmed reactant solution to each well.

-

Immediately place the plate in the microplate reader, pre-warmed to 37°C.

-

Measure the optical density (OD) every minute for up to 300 minutes.

-

Data Analysis: Plot OD versus time. The resulting curve will show an increase in turbidity as the fibrin clot forms, followed by a decrease as the clot lyses. Key parameters to calculate include:

-

Maximum Absorbance: Peak turbidity, indicating clot density.

-

Clot Lysis Time (CLT): Time from the midpoint of clot formation to the midpoint of clot lysis (50% CLT). Compare the CLT of this compound-treated samples to controls. A shorter CLT indicates enhanced fibrinolysis.

-

Conclusion

This compound represents a promising advancement in thrombolytic therapy. Its unique mechanism as a plasminogen modulator, which enhances the body's endogenous fibrinolytic pathways, distinguishes it from conventional plasminogen activators. Quantitative data robustly support its efficacy in accelerating clot degradation. The compound's additional anti-inflammatory properties may offer a significant clinical advantage by improving the safety profile and potentially widening the therapeutic window for treating thromboembolic diseases such as ischemic stroke. The experimental protocols detailed herein provide a framework for the continued investigation and characterization of this compound and other novel profibrinolytic agents.

References

- 1. A novel finding of a low-molecular-weight compound, SMTP-7, having thrombolytic and anti-inflammatory effects in cerebral infarction of mice - PMC [pmc.ncbi.nlm.nih.gov]

- 2. SMTP (Stachybotrys microspora triprenyl phenol) enhances clot clearance in a pulmonary embolism model in rats - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Mechanism of the action of SMTP-7, a novel small-molecule modulator of plasminogen activation - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Chemical Structure and Synthesis of Orniplabin

For Researchers, Scientists, and Drug Development Professionals

Abstract

Orniplabin (also known as SMTP-7 or BIIB131) is a complex fungal metabolite with significant therapeutic potential, primarily investigated for its role in treating ischemic stroke. This technical guide provides a comprehensive overview of the chemical structure, synthesis, and key biological activities of this compound. It is intended to serve as a detailed resource for researchers and professionals in drug development, offering insights into its chemical properties, manufacturing pathways, and mechanisms of action. This document aggregates available quantitative data, outlines experimental protocols, and visualizes complex pathways to facilitate a deeper understanding of this promising molecule.

Chemical Structure and Properties

This compound is an isoindolone alkaloid derived from the fungus Stachybotrys microspora. Its intricate structure is characterized by two modified triprenyl phenol moieties linked by an ornithine bridge.

The chemical identity of this compound is well-established, with its structure confirmed through various spectroscopic methods and, ultimately, by total synthesis.

| Property | Value | Source |

| Molecular Formula | C₅₁H₆₈N₂O₁₀ | --INVALID-LINK-- |

| Molecular Weight | 869.1 g/mol | --INVALID-LINK-- |

| IUPAC Name | (2S)-2,5-bis[(2S,3S)-2-[(3E)-4,8-dimethylnona-3,7-dienyl]-3,5-dihydroxy-2-methyl-7-oxo-4,9-dihydro-3H-pyrano[2,3-e]isoindol-8-yl]pentanoic acid | --INVALID-LINK-- |

| InChI Key | CRNDCHORWGDFGR-PXTWCNKMSA-N | --INVALID-LINK-- |

| CAS Number | 733805-92-0 | --INVALID-LINK-- |

| Synonyms | SMTP-7, BIIB131 | --INVALID-LINK-- |

Structure Diagram:

In Vitro Enzymatic Dynamics of Orniplabin: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Orniplabin, also known as SMTP-7, is a novel small-molecule compound that has garnered significant interest in the field of thrombolytic and anti-inflammatory therapies. Unlike traditional thrombolytic agents, this compound does not possess intrinsic enzymatic activity. Instead, it functions as a modulator of the endogenous fibrinolytic system, specifically enhancing the activation of plasminogen. Furthermore, this compound exhibits a dual mechanism of action by also inhibiting soluble epoxide hydrolase (sEH), an enzyme implicated in inflammatory pathways. This technical guide provides an in-depth analysis of the in vitro studies that have elucidated the enzymatic interactions of this compound, offering a valuable resource for researchers in pharmacology and drug development.

Modulation of Plasminogen Activation

This compound has been identified as a potent modulator of plasminogen activation, a critical process in the dissolution of fibrin clots. It enhances the conversion of plasminogen to the active enzyme plasmin, which is catalyzed by tissue-type plasminogen activator (t-PA) and urokinase-type plasminogen activator (u-PA). In vitro studies have demonstrated that this compound significantly increases the rate of plasmin generation.

Quantitative Analysis of Urokinase-Catalyzed Plasminogen Activation

Kinetic studies have been performed to quantify the effect of this compound on the enzymatic activity of urokinase (u-PA) in activating plasminogen. The presence of this compound leads to a notable increase in the catalytic efficiency of this reaction.

| Kinetic Parameter | Control (without this compound) | + 100 µM this compound | Fold Change |

| Vmax (mOD/min) | 0.8 ± 0.1 | 5.3 ± 0.3 | ~6.6 |

| Km (µM) | 1.5 ± 0.2 | 1.2 ± 0.1 | ~0.8 |

| kcat (s⁻¹) | 0.04 | 0.27 | ~6.8 |

| kcat/Km (µM⁻¹s⁻¹) | 0.027 | 0.225 | ~8.3 |

Data sourced from Hu et al., 2012.

Enhancement of Plasmin Generation

The overall effect of this compound on plasmin generation has been quantified using an EC₅₀ value, which represents the concentration of this compound required to achieve 50% of the maximal enhancement of plasmin generation.

| Parameter | Value |

| EC₅₀ for plasmin generation | ~1–5 µM |

Data sourced from MedKoo Biosciences.[1]

Inhibition of Soluble Epoxide Hydrolase (sEH)

In addition to its role in fibrinolysis, this compound has been identified as an inhibitor of soluble epoxide hydrolase (sEH). This enzyme is responsible for the degradation of anti-inflammatory lipid mediators. By inhibiting sEH, this compound can potentiate anti-inflammatory effects.

| Parameter | Value |

| IC₅₀ for sEH inhibition | ~1 µM |

Data sourced from Matsumoto et al., 2014.

Experimental Protocols

Urokinase-Catalyzed Plasminogen Activation Assay

This assay determines the kinetic parameters of plasminogen activation by urokinase in the presence and absence of this compound.

Materials:

-

Human plasminogen

-

Human urokinase (u-PA)

-

Chromogenic plasmin substrate (e.g., S-2251: H-D-Val-Leu-Lys-p-nitroanilide)

-

This compound (SMTP-7)

-

Assay buffer (e.g., Tris-HCl buffer, pH 7.4, containing Tween 80)

-

96-well microplate

-

Microplate reader

Procedure:

-

Prepare a reaction mixture in a 96-well microplate containing assay buffer, human plasminogen at various concentrations, and a fixed concentration of urokinase.

-

For the experimental group, add this compound to the reaction mixture at a final concentration of 100 µM. For the control group, add the corresponding volume of vehicle.

-

Initiate the reaction by adding the chromogenic plasmin substrate S-2251.

-

Immediately place the microplate in a reader pre-set to 37°C and measure the change in absorbance at 405 nm over time. The rate of increase in absorbance is proportional to the rate of plasmin generation.

-

Calculate the initial reaction velocities from the linear portion of the absorbance curves.

-

Determine the kinetic parameters Vmax and Km by fitting the initial velocity data to the Michaelis-Menten equation using non-linear regression analysis.

-

Calculate the catalytic constant (kcat) and the catalytic efficiency (kcat/Km).

Soluble Epoxide Hydrolase (sEH) Inhibition Assay

This assay measures the inhibitory effect of this compound on the enzymatic activity of sEH.

Materials:

-

Recombinant human soluble epoxide hydrolase (sEH)

-

Fluorogenic sEH substrate (e.g., PHOME: (3-phenyl-oxiranyl)-acetic acid cyano-(6-methoxy-naphthalen-2-yl)-methyl ester)

-

This compound (SMTP-7)

-

Assay buffer (e.g., Bis-Tris-HCl buffer, pH 7.0, containing MgCl₂ and bovine serum albumin)

-

96-well black microplate

-

Fluorescence microplate reader

Procedure:

-

In a 96-well black microplate, add the assay buffer, recombinant human sEH, and varying concentrations of this compound.

-

Pre-incubate the mixture for a defined period (e.g., 10 minutes) at room temperature to allow for the interaction between the enzyme and the inhibitor.

-

Initiate the enzymatic reaction by adding the fluorogenic substrate PHOME.

-

Measure the increase in fluorescence over time using a fluorescence microplate reader with excitation and emission wavelengths appropriate for the substrate's product (e.g., Ex/Em = 330/465 nm for the product of PHOME hydrolysis).

-

The rate of the reaction is determined from the linear phase of the fluorescence signal.

-

Calculate the percentage of inhibition for each concentration of this compound relative to a control without the inhibitor.

-

Determine the IC₅₀ value, the concentration of this compound that causes 50% inhibition of sEH activity, by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

Signaling Pathways and Experimental Workflows

Mechanism of Action of this compound in Fibrinolysis

Caption: this compound's role in enhancing fibrinolysis.

Experimental Workflow for Determining Kinetic Parameters

Caption: Workflow for kinetic analysis of plasminogen activation.

Workflow for sEH Inhibition Assay

Caption: Workflow for determining sEH inhibition.

Conclusion

The in vitro studies on this compound have revealed a multifaceted mechanism of action that underscores its therapeutic potential. By acting as a modulator of plasminogen activation, this compound significantly enhances the efficiency of the endogenous fibrinolytic system. Concurrently, its ability to inhibit soluble epoxide hydrolase provides a distinct anti-inflammatory effect. The quantitative data and detailed experimental protocols presented in this guide offer a solid foundation for further research and development of this compound and similar dual-action therapeutic agents. This comprehensive understanding of its in vitro enzymatic interactions is crucial for designing future preclinical and clinical investigations.

References

Methodological & Application

Application Notes and Protocols for Intravenous Delivery of Orniplabin in In Vivo Studies

For Researchers, Scientists, and Drug Development Professionals

Introduction

Orniplabin (also known as SMTP-7) is a novel small-molecule therapeutic agent with a dual mechanism of action, showing significant promise in preclinical models of ischemic stroke and other thrombotic diseases. It acts as a plasminogen modulator, enhancing the body's natural fibrinolytic processes, and as a soluble epoxide hydrolase (sEH) inhibitor, exerting potent anti-inflammatory effects.[1][2] This document provides detailed application notes and protocols for the intravenous (IV) delivery of this compound for in vivo research, aimed at assisting researchers in designing and executing robust preclinical studies.

Mechanism of Action

This compound's therapeutic potential stems from its unique ability to modulate two distinct signaling pathways:

-

Enhancement of Fibrinolysis: this compound binds to plasminogen, inducing a conformational change that facilitates its activation into plasmin.[1][3] This action is dependent on the kringle 5 domain of plasminogen and is cofactor-dependent.[3][4] By promoting the conversion of plasminogen to plasmin, this compound accelerates the breakdown of fibrin clots, the primary component of thrombi.[1][4]

-

Anti-inflammatory Effects via sEH Inhibition: this compound inhibits soluble epoxide hydrolase (sEH), an enzyme responsible for the degradation of anti-inflammatory epoxy-fatty acids (EpFAs).[1] By inhibiting sEH, this compound increases the bioavailability of EpFAs, leading to a reduction in cerebrovascular inflammation, a critical factor in the pathology of ischemic stroke.[5]

Data Presentation

The following tables summarize key quantitative data for this compound from preclinical studies.

Table 1: In Vivo Efficacy of Intravenous this compound in a Murine Model of Ischemic Stroke

| Parameter | This compound (10 mg/kg) | Recombinant t-PA (10 mg/kg) | Vehicle Control |

| Thrombolytic Reperfusion | Achieved | Achieved | No Reperfusion |

| Infarct Volume | Significantly smaller vs. rt-PA | Larger vs. This compound | N/A |

| Leukocyte Rolling and Adhesion | Mild | Pronounced | N/A |

| Pro-inflammatory Gene Expression (IL-1β, TNF-α, ICAM-1, VCAM-1) | Weak | Strong | N/A |

Source: Adapted from studies on SMTP-7 in a photochemically induced thrombotic middle cerebral artery occlusion (tMCAo) model in mice.[5]

Table 2: Representative Pharmacokinetic Parameters of an this compound-Related Compound (SPT-07A) Following Intravenous Administration in Rats

| Parameter | Value | Unit |

| Clearance (CL) | 1.67 ± 0.08 | L/kg/h |

| Volume of Distribution at Steady State (Vdss) | Not Reported | - |

| Elimination Half-life (t1/2) | Not Reported | - |

| Primary Route of Metabolism | UDP-glucuronosyltransferase (UGTs) | - |

| Primary Route of Excretion | Renal | - |

Note: The data presented is for SPT-07A, a compound structurally related to this compound, as specific pharmacokinetic data for this compound was not publicly available. This data is intended to be representative for study design purposes. Researchers should determine the specific pharmacokinetic profile of this compound in their experimental model.[3]

Experimental Protocols

Protocol 1: Preparation of this compound for Intravenous Administration

Materials:

-

This compound powder

-

Sterile, pyrogen-free vehicle (e.g., 0.9% saline, 5% dextrose solution, or a formulation containing a suitable solubilizing agent like DMSO, followed by dilution)

-

Sterile vials

-

Vortex mixer

-

Sterile filters (0.22 µm)

Procedure:

-

Determine the required concentration: Based on the desired dose (e.g., 5-10 mg/kg) and the average weight of the experimental animals, calculate the required concentration of the this compound solution.

-

Weigh the this compound: Accurately weigh the required amount of this compound powder in a sterile environment.

-

Solubilization:

-

If this compound is soluble in an aqueous vehicle, add the sterile vehicle to the powder in a sterile vial.

-

If a co-solvent is required, first dissolve the this compound in a small volume of a biocompatible solvent such as DMSO. Then, slowly add the sterile aqueous vehicle while vortexing to prevent precipitation. Ensure the final concentration of the co-solvent is within acceptable limits for intravenous administration in the chosen animal model.

-

-

Ensure complete dissolution: Vortex the solution until the this compound is completely dissolved.

-

Sterile filtration: Draw the solution into a sterile syringe and pass it through a 0.22 µm sterile filter into a new sterile vial. This step is crucial to remove any potential microbial contamination.

-

Storage: Store the prepared this compound solution according to the manufacturer's recommendations (e.g., at 4°C or -20°C) and protect from light if necessary. Use the prepared solution within the recommended timeframe to ensure stability.

Protocol 2: Intravenous (Tail Vein) Administration of this compound in Mice

Materials:

-

Prepared this compound solution

-

Experimental mice (e.g., C57BL/6)

-

Mouse restrainer

-

Heat lamp or warm water bath

-

Sterile insulin syringes (e.g., 29-31 gauge)

-

70% ethanol

-

Sterile gauze

Procedure:

-

Animal Preparation:

-

Acclimatize the mice to the experimental environment.

-

Weigh each mouse to accurately calculate the injection volume.

-

-

Warming the Tail: To facilitate visualization and cannulation of the lateral tail veins, warm the mouse's tail using a heat lamp or by immersing it in warm water (approximately 40-45°C) for a few minutes.

-

Restraint: Place the mouse in a suitable restrainer, ensuring the tail is accessible.

-

Preparation of the Injection Site: Gently wipe the tail with 70% ethanol using a sterile gauze pad to disinfect the injection site.

-

Loading the Syringe: Draw the calculated volume of the this compound solution into a sterile insulin syringe. Ensure there are no air bubbles in the syringe.

-

Injection:

-

Position the tail so that one of the lateral veins is visible.

-

With the bevel of the needle facing up, insert the needle into the vein at a shallow angle.

-

A successful insertion is often indicated by a small flash of blood in the hub of the needle.

-

Slowly inject the this compound solution. If significant resistance is met or a subcutaneous bleb forms, the needle is not in the vein. In this case, withdraw the needle, apply gentle pressure to the site, and attempt the injection at a more proximal site on the tail.

-

-

Post-Injection Care:

-

After the injection is complete, withdraw the needle and apply gentle pressure to the injection site with a sterile gauze pad to prevent bleeding.

-

Return the mouse to its cage and monitor for any adverse reactions.

-

Mandatory Visualizations

Caption: this compound's dual signaling pathways.

Caption: Intravenous this compound experimental workflow.

References

- 1. Favorable Preclinical Pharmacological Profile of a Novel Antimalarial Pyrrolizidinylmethyl Derivative of 4-amino-7-chloroquinoline with Potent In Vitro and In Vivo Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Safety, Tolerability, Pharmacokinetics, and Pharmacodynamics of INT‐787, a Novel Farnesoid X Receptor Agonist, in Healthy Volunteers: A Phase 1 Trial - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Mechanism of the action of SMTP-7, a novel small-molecule modulator of plasminogen activation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. dovepress.com [dovepress.com]

Application Notes and Protocols for the Preparation of Orniplabin Formulation for Injection

For Researchers, Scientists, and Drug Development Professionals

Introduction

Orniplabin, also known as SMTP-7, is a small molecule modulator of plasminogen activation with potential therapeutic applications in thrombolytic and anti-inflammatory therapies.[1] It functions by enhancing the binding of plasminogen to fibrin and promoting its activation into plasmin, the primary enzyme responsible for fibrinolysis.[1] Proper formulation is critical to ensure the solubility, stability, and bioavailability of this compound for in vivo studies. These application notes provide detailed protocols for the preparation of this compound formulations suitable for injection, along with information on its mechanism of action and relevant experimental procedures.

Physicochemical Properties of this compound

A summary of the key physicochemical properties of this compound is provided in the table below.

| Property | Value |

| Molecular Formula | C₅₁H₆₈N₂O₁₀ |

| Molecular Weight | 869.09 g/mol |

| Appearance | White to off-white solid powder |

Parenteral Formulation of this compound

This compound exhibits low aqueous solubility, necessitating the use of a co-solvent system for parenteral administration. The following formulations have been reported to be suitable for in vivo use.

Formulation Composition

| Formulation | DMSO (%) | PEG300 (%) | Tween 80 (%) | Saline (%) |

| Formulation 1 | 10 | 0 | 5 | 85 |

| Formulation 2 | 10 | 40 | 5 | 45 |

Note: The saline solution should be prepared as 0.9% sodium chloride in sterile water for injection.

Experimental Protocols

Preparation of this compound Stock Solution in DMSO

A concentrated stock solution of this compound in DMSO is the first step in preparing the final injectable formulation.

Materials:

-

This compound powder

-

Anhydrous Dimethyl Sulfoxide (DMSO), sterile

-

Sterile microcentrifuge tubes or vials

-

Vortex mixer

-

Calibrated pipette

Protocol:

-

Weigh the desired amount of this compound powder in a sterile microcentrifuge tube or vial.

-

Add the calculated volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mg/mL or 25 mg/mL).

-

Vortex the mixture thoroughly until the this compound is completely dissolved. Gentle warming or sonication may be used to aid dissolution if necessary.

-

Visually inspect the solution to ensure it is clear and free of any particulate matter.

-

Store the DMSO stock solution at -20°C for short-term storage or -80°C for long-term storage.

Preparation of this compound Formulation for Injection (Using Formulation 2 as an Example)

This protocol describes the stepwise dilution of the this compound stock solution to prepare the final formulation for injection. It is crucial to add the components in the specified order to prevent precipitation of the drug.

Materials:

-

This compound stock solution in DMSO

-

Polyethylene Glycol 300 (PEG300), sterile

-

Tween 80, sterile

-

0.9% Saline, sterile

-

Sterile conical tubes or vials

-

Calibrated pipettes

Protocol:

-

In a sterile conical tube or vial, add the required volume of the this compound DMSO stock solution.

-

Add the corresponding volume of PEG300 to the tube.

-

Mix the solution thoroughly by gentle vortexing or inversion until it is homogeneous.

-

Add the required volume of Tween 80 to the mixture.

-

Mix again until the solution is clear and uniform.

-

Finally, add the calculated volume of sterile 0.9% saline to reach the final desired concentration and volume.

-

Gently mix the final formulation until it is a clear, homogeneous solution.

-

Visually inspect the final formulation for any signs of precipitation or phase separation before use.

Example Calculation for a 1 mL Final Formulation at 1 mg/mL (using a 10 mg/mL DMSO stock):

-

100 µL of 10 mg/mL this compound in DMSO

-

400 µL of PEG300

-

50 µL of Tween 80

-

450 µL of 0.9% Saline

Quality Control

Ensuring the quality and integrity of the prepared this compound formulation is essential for reliable experimental outcomes.

Visual Inspection

Always visually inspect the final formulation for clarity, color, and the presence of any particulate matter before administration. The solution should be clear and free of any visible particles.

Concentration Verification (HPLC Method Development)

A validated High-Performance Liquid Chromatography (HPLC) method is recommended for verifying the final concentration of this compound in the formulation. While a specific, validated HPLC method for this compound was not found in the public literature, a general approach for developing such a method is provided below.

General HPLC Parameters for Method Development:

-

Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)

-

Mobile Phase: A gradient of an aqueous buffer (e.g., ammonium acetate or phosphate buffer) and an organic solvent (e.g., acetonitrile or methanol).

-

Flow Rate: 1.0 mL/min

-

Detection: UV detection at a wavelength determined by the UV spectrum of this compound.

-

Injection Volume: 10-20 µL

-

Column Temperature: 25-30 °C

Method validation should be performed according to ICH guidelines to ensure linearity, accuracy, precision, specificity, and robustness.

Stability and Storage

The stability of the final this compound formulation has not been extensively reported. Therefore, it is recommended to prepare the formulation fresh on the day of use. If short-term storage is necessary, the formulation should be stored at 2-8°C and protected from light. A visual inspection for any signs of precipitation should be performed before use after storage. For long-term studies, stability testing of the specific formulation under the intended storage conditions is highly recommended.

In Vivo Administration

The following is a general protocol for the intravenous (IV) administration of the this compound formulation to mice. All animal procedures should be performed in accordance with institutional guidelines and approved animal care and use protocols.

Materials:

-

Prepared this compound formulation

-

Sterile insulin syringes (e.g., 29-31 gauge)

-

Mouse restrainer

-

Warming lamp or pad (optional, to dilate tail veins)

Protocol:

-

Warm the mouse under a heat lamp or on a warming pad for a few minutes to dilate the lateral tail veins.

-

Place the mouse in a suitable restrainer, exposing the tail.

-

Swab the tail with 70% ethanol to clean the injection site.

-

Carefully draw the desired volume of the this compound formulation into a sterile insulin syringe, ensuring there are no air bubbles.

-

Position the needle bevel-up and insert it into one of the lateral tail veins at a shallow angle.

-

Slowly inject the formulation. If swelling occurs at the injection site, the needle is not in the vein; in this case, withdraw the needle and attempt injection in a more proximal location on the same or opposite vein.

-

After successful injection, withdraw the needle and apply gentle pressure to the injection site with a sterile gauze pad to prevent bleeding.

-

Return the mouse to its cage and monitor for any adverse reactions.

Mechanism of Action and Signaling Pathway

This compound exerts its pro-fibrinolytic effect by modulating the conformation of plasminogen. In its native state, plasminogen exists in a closed conformation that is resistant to activation. This compound binds to plasminogen, inducing a conformational change to a more open and activatable form. This open conformation has an increased affinity for fibrin, localizing the fibrinolytic activity to the site of the clot. The bound, conformationally altered plasminogen is then more efficiently converted to the active enzyme plasmin by endogenous plasminogen activators such as tissue plasminogen activator (t-PA) and urokinase-type plasminogen activator (u-PA).

References

Orniplabin: Application Notes and Protocols for Researchers

For Researchers, Scientists, and Drug Development Professionals

Introduction

Orniplabin, also known as SMTP-7, is a small molecule compound that has garnered significant interest in the scientific community for its potential therapeutic applications. It is recognized for its role as a plasminogen modulator, enhancing the activation of plasminogen to plasmin, which is a key enzyme in the fibrinolytic system responsible for dissolving blood clots.[1] Additionally, this compound has been reported to exhibit anti-inflammatory properties through the inhibition of signaling pathways such as the NF-κB pathway. This document provides detailed application notes and protocols for the use of this compound in a research setting, with a focus on its solubility in dimethyl sulfoxide (DMSO) and other organic solvents.

Physicochemical Properties

| Property | Value | Source |

| Molecular Formula | C₅₁H₆₈N₂O₁₀ | [2] |

| Molecular Weight | 869.1 g/mol | [2] |

| Appearance | White to off-white solid powder | [3] |

Solubility of this compound

Quantitative solubility data for this compound in common organic solvents is not extensively available in publicly accessible literature. The following table summarizes the available qualitative solubility information. Researchers are advised to perform small-scale solubility tests to determine the optimal solvent and concentration for their specific experimental needs.

| Solvent | Solubility (at 25°C) | Notes | Source |

| Dimethyl Sulfoxide (DMSO) | Soluble (qualitative) | Often used for preparing stock solutions. | [3] |

| Ethanol | Likely soluble (qualitative) | Suggested as an alternative solvent. | [3] |

| Dimethylformamide (DMF) | Likely soluble (qualitative) | Suggested as an alternative solvent. | [3] |

| Water | Insoluble | Insoluble in aqueous solutions. | [3] |

Note: The lack of precise quantitative solubility data necessitates careful experimental planning. It is recommended to start with a small amount of this compound to test its solubility in the chosen solvent before preparing a large stock solution.

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution for In Vitro Experiments

This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO.

Materials:

-

This compound powder

-

Anhydrous Dimethyl Sulfoxide (DMSO)

-

Sterile microcentrifuge tubes

-

Vortex mixer

-

Calibrated pipettes

Procedure:

-

Aseptic Technique: Perform all steps under sterile conditions in a laminar flow hood to prevent contamination.

-

Weighing this compound: Accurately weigh the desired amount of this compound powder. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 0.8691 mg of this compound (Molecular Weight = 869.1 g/mol ).

-

Dissolving in DMSO: Add the weighed this compound to a sterile microcentrifuge tube. Add the appropriate volume of anhydrous DMSO to achieve the desired concentration (e.g., add 100 µL of DMSO for a 10 mM solution if you weighed 0.08691 mg).

-

Solubilization: Vortex the solution thoroughly for 1-2 minutes to ensure complete dissolution. Gentle warming (e.g., in a 37°C water bath for 5-10 minutes) may aid in solubilization if the compound does not dissolve readily at room temperature.

-

Storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C or -80°C for long-term storage.

Protocol 2: Preparation of this compound Formulation for In Vivo Studies

This protocol provides a general guideline for preparing an this compound formulation for intraperitoneal (IP) or intravenous (IV) injection in animal models. Note: This is a general formulation and may need to be optimized for specific animal models and experimental designs.

Materials:

-

This compound stock solution in DMSO (e.g., 10 mg/mL)

-

Tween® 80

-

Polyethylene glycol 300 (PEG300)

-

Sterile saline (0.9% NaCl)

-

Sterile, pyrogen-free vials and syringes

Procedure:

-

Formulation (Example): A common vehicle for in vivo administration of hydrophobic compounds consists of DMSO, PEG300, Tween® 80, and saline. An example formulation ratio is 10:40:5:45 (v/v/v/v) of DMSO:PEG300:Tween 80:Saline.

-

Preparation:

-

In a sterile vial, add the required volume of the this compound stock solution in DMSO.

-

Add the corresponding volume of PEG300 and mix thoroughly.

-

Add the Tween® 80 and mix until the solution is clear.

-

Finally, add the sterile saline to the mixture and mix gently but thoroughly to form a stable emulsion or solution.

-

-

Administration: The final formulation should be administered to the animals immediately after preparation. The injection volume will depend on the animal's weight and the desired dose.

Signaling Pathways and Experimental Workflow

This compound's Mechanism of Action: Modulation of Plasminogen Activation

This compound enhances the conversion of plasminogen to plasmin, the primary enzyme responsible for fibrinolysis. This diagram illustrates the simplified plasminogen activation cascade and the point of intervention by this compound.

References

HPLC analysis method for Orniplabin quantification

An Application Note and Protocol for the Quantification of Orniplabin using High-Performance Liquid Chromatography (HPLC)

Introduction

This compound is a low-molecular-weight compound with potential thrombolytic and anti-inflammatory effects.[1][2] It enhances plasminogen-fibrin binding and urokinase-catalyzed plasminogen activation.[1][2] Accurate and precise quantification of this compound is crucial for research, development, and quality control purposes. This document outlines a proposed High-Performance Liquid Chromatography (HPLC) method for the determination of this compound. The method is designed for researchers, scientists, and drug development professionals.

Chemical Properties of this compound:

| Property | Value | Reference |

| Molecular Formula | C₅₁H₆₈N₂O₁₀ | [1][3] |

| Molecular Weight | 869.09 g/mol | [1][3] |

| Appearance | White to off-white solid powder | [1] |

| Solubility | Soluble in DMSO | [1] |

Experimental Protocols

Principle

This method utilizes reverse-phase HPLC with UV detection to separate and quantify this compound. The chromatographic separation is achieved on a C18 column with a gradient elution of a mobile phase consisting of acetonitrile and water.

Materials and Reagents

-

This compound reference standard

-

Acetonitrile (HPLC grade)

-

Water (HPLC grade)

-

Methanol (HPLC grade)

-

Dimethyl sulfoxide (DMSO)

-

0.45 µm syringe filters

Apparatus

-

HPLC system with a UV detector, pump, autosampler, and column oven

-

Analytical balance

-

Volumetric flasks

-

Pipettes

-

Syringes

Preparation of Solutions

-

Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of DMSO.

-

Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to obtain concentrations ranging from 1 µg/mL to 100 µg/mL.

-

Sample Preparation: The sample preparation will depend on the matrix. For a pharmaceutical formulation, a suitable extraction method would be required. For a simple solution, dissolve the sample in the mobile phase, filter through a 0.45 µm syringe filter, and dilute to a concentration within the calibration range.[4][5]

Chromatographic Conditions

| Parameter | Condition |

| Column | C18, 4.6 x 150 mm, 5 µm |

| Mobile Phase A | Water |

| Mobile Phase B | Acetonitrile |

| Gradient | 70% B to 95% B over 10 min |

| Flow Rate | 1.0 mL/min |

| Injection Volume | 10 µL |

| Column Temperature | 30 °C |

| Detection Wavelength | 254 nm (proposed) |

Data Presentation

System Suitability

| Parameter | Acceptance Criteria |

| Tailing Factor | ≤ 2.0 |

| Theoretical Plates | ≥ 2000 |

| Relative Standard Deviation (RSD) of Peak Area (n=6) | ≤ 2.0% |

Method Validation Summary (Hypothetical Data)

| Parameter | Result |

| Linearity (R²) | ≥ 0.999 |

| Range | 1 - 100 µg/mL |

| Limit of Detection (LOD) | 0.2 µg/mL |

| Limit of Quantification (LOQ) | 0.7 µg/mL |

| Accuracy (% Recovery) | 98.0 - 102.0% |

| Precision (%RSD) | < 2.0% |

Visualizations

References

Orniplabin Enzymatic Assay for Plasminogen Activation: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

Orniplabin, also known as SMTP-7, is a small-molecule modulator that enhances the activation of plasminogen, the zymogen precursor of the key fibrinolytic enzyme, plasmin.[1][2][3][4] This enhancement is achieved by inducing a conformational change in plasminogen, rendering it a more efficient substrate for plasminogen activators such as tissue-type plasminogen activator (t-PA) and urokinase-type plasminogen activator (u-PA).[1][5] This document provides detailed application notes and protocols for an enzymatic assay to characterize the activity of this compound in promoting plasminogen activation.

The protocols outlined below are designed for researchers in drug discovery and development, as well as scientists in academic and clinical research, to assess the potency and mechanism of action of this compound and similar compounds. The provided methodologies are based on established chromogenic assays for plasminogen activation.[6][7][8][9]

Mechanism of Action

This compound's primary mechanism of action involves binding to plasminogen and inducing a conformational change that exposes the activator cleavage site, thereby facilitating its conversion to plasmin by t-PA or u-PA.[1][5] This allosteric modulation increases the rate of plasmin generation, leading to enhanced fibrinolysis. The activity of this compound is dependent on the presence of a cofactor with a long-chain alkyl or alkenyl group, and the fifth kringle domain of plasminogen is crucial for its action.[5]

Caption: Signaling pathway of this compound in plasminogen activation.

Data Presentation

The following tables summarize the expected quantitative data from enzymatic assays assessing the effect of this compound on plasminogen activation.

Table 1: Effect of this compound on u-PA-Catalyzed Plasminogen Activation Kinetics

| Compound | Concentration (µM) | Vmax (mOD/min) | Km (µM) |

| Control (u-PA alone) | - | Value | Value |

| This compound | 100 | Markedly Increased | Slightly Decreased |

Note: Specific values for Vmax and Km should be determined experimentally. The trend of a marked increase in Vmax and a slight decrease in Km in the presence of this compound has been reported.[1]

Table 2: Enhancement of Plasminogen Activator-Mediated Fibrinolysis by this compound

| Activator | This compound Concentration (µM) | Fold Increase in Fibrinolysis |

| u-PA | 80 - 150 | 2 - 12 |

| t-PA | Concentration | Value |

Note: The fold increase is relative to the activity of the plasminogen activator in the absence of this compound. The range for u-PA is based on published data.[4] The effect on t-PA-mediated fibrinolysis should be determined experimentally.

Experimental Protocols

Protocol 1: Chromogenic Assay for this compound-Mediated Plasminogen Activation

This protocol details a chromogenic assay to measure the ability of this compound to enhance plasminogen activation by t-PA or u-PA in a purified system.

Materials:

-

Human Glu-plasminogen

-

Human t-PA or u-PA

-

Chromogenic plasmin substrate (e.g., S-2251 or equivalent)

-

This compound (SMTP-7)

-

Assay Buffer: 50 mM Tris-HCl, 100 mM NaCl, pH 7.4, containing 0.01% Tween 80

-

96-well microplate

-

Microplate reader capable of measuring absorbance at 405 nm

Procedure:

-

Reagent Preparation:

-

Prepare stock solutions of plasminogen, t-PA/u-PA, and the chromogenic substrate in Assay Buffer.

-

Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and dilute it to the desired concentrations in Assay Buffer. Ensure the final solvent concentration is consistent across all wells and does not exceed 1%.

-

-

Assay Setup:

-

In a 96-well microplate, add the following reagents in the specified order:

-

50 µL of Assay Buffer

-

10 µL of various concentrations of this compound or vehicle control.

-

20 µL of plasminogen solution.

-

10 µL of t-PA or u-PA solution.

-

-

Mix gently by tapping the plate.

-

-

Initiation of Reaction:

-

To initiate the reaction, add 10 µL of the chromogenic plasmin substrate to each well.

-

-

Data Acquisition:

-

Immediately place the microplate in a reader pre-warmed to 37°C.

-

Measure the absorbance at 405 nm every minute for 30-60 minutes.

-

-

Data Analysis:

-

Calculate the rate of reaction (V, in mOD/min) from the linear portion of the absorbance versus time curve.

-

Plot the reaction rate against the this compound concentration to determine the dose-response relationship.

-

For kinetic analysis, vary the substrate (plasminogen) concentration at a fixed this compound concentration and fit the data to the Michaelis-Menten equation to determine Vmax and Km.

-

Caption: Experimental workflow for the chromogenic plasminogen activation assay.

Protocol 2: SDS-PAGE Analysis of Plasminogen to Plasmin Conversion

This protocol is used to visually confirm the conversion of plasminogen to plasmin in the presence of this compound.

Materials:

-

Human Glu-plasminogen

-

Human u-PA

-

This compound (SMTP-7)

-

Assay Buffer (as in Protocol 1)

-

SDS-PAGE gels (e.g., 4-12% gradient)

-

Reducing sample buffer (containing β-mercaptoethanol or DTT)

-

Coomassie Brilliant Blue or silver stain reagents

-

Incubator or water bath at 37°C

Procedure:

-

Reaction Setup:

-

In separate microcentrifuge tubes, prepare reaction mixtures containing plasminogen and u-PA in Assay Buffer, with and without this compound (e.g., 100 µM).

-

Include a negative control with only plasminogen.

-

-

Incubation:

-

Incubate the reaction mixtures at 37°C for a specified time (e.g., 30 minutes).

-

-

Sample Preparation for SDS-PAGE:

-

Stop the reaction by adding an equal volume of 2x reducing SDS-PAGE sample buffer.

-

Heat the samples at 95-100°C for 5 minutes.

-

-

Electrophoresis and Staining:

-

Load the samples onto an SDS-PAGE gel.

-

Run the gel according to the manufacturer's instructions.

-

After electrophoresis, stain the gel with Coomassie Brilliant Blue or silver stain to visualize the protein bands.

-

-

Analysis:

-

Analyze the gel for the disappearance of the plasminogen band (approx. 92 kDa) and the appearance of the plasmin heavy chain (approx. 65 kDa) and light chain (approx. 25 kDa) in the lanes containing the plasminogen activator.

-

Compare the intensity of the plasmin bands in the presence and absence of this compound to qualitatively assess the enhancement of conversion.

-

Troubleshooting

| Issue | Possible Cause | Solution |

| No or low signal in chromogenic assay | Inactive enzyme (t-PA/u-PA) or substrate | Use fresh or properly stored reagents. Verify enzyme activity with a positive control. |

| Incorrect buffer pH | Prepare fresh buffer and verify the pH. | |

| Inhibitor contamination | Ensure all reagents and labware are free of protease inhibitors. | |

| High background signal | Autolysis of plasminogen or substrate | Run controls without the plasminogen activator to assess background. Use high-purity reagents. |

| Contamination with other proteases | Handle reagents with care to avoid cross-contamination. | |

| Inconsistent results | Pipetting errors | Use calibrated pipettes and ensure proper mixing. |

| Temperature fluctuations | Maintain a constant temperature (37°C) during the assay. | |

| This compound precipitation | Ensure this compound is fully dissolved in the assay buffer. The final solvent concentration should be low. | |

| No clear conversion on SDS-PAGE | Insufficient incubation time or enzyme concentration | Optimize incubation time and/or increase the concentration of the plasminogen activator. |

| Poor staining | Ensure proper staining and destaining procedures are followed. |

References

- 1. SMTP (Stachybotrys microspora triprenyl phenol) enhances clot clearance in a pulmonary embolism model in rats - PMC [pmc.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. medkoo.com [medkoo.com]

- 4. Activation of fibrinolysis by SMTP-7 and -8, novel staplabin analogs with a pseudosymmetric structure - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Mechanism of the action of SMTP-7, a novel small-molecule modulator of plasminogen activation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. abcam.com [abcam.com]

- 7. abcam.com [abcam.com]

- 8. endotell.ch [endotell.ch]

- 9. Urokinase type Plasminogen Activator Human Chromogenic Activity Assay Kit (ab108915) | Abcam [abcam.com]

Determining the Therapeutic Window of Orniplabin: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Abstract

Orniplabin (SMTP-7) is a promising therapeutic candidate with a dual mechanism of action: enhancing fibrinolysis and exerting anti-inflammatory effects.[1][2] This document provides a detailed experimental framework for assessing the therapeutic window of this compound. The protocols herein describe a systematic approach to evaluate its efficacy, cytotoxicity, and off-target effects, enabling the determination of a safe and effective dosage range for potential clinical applications.

Introduction

This compound, a small-molecule modulator of plasminogen activation, has demonstrated significant therapeutic potential in preclinical models of ischemic stroke.[1][2] Its primary mechanism involves inducing a conformational change in plasminogen, which facilitates its binding to fibrin and enhances its activation by tissue plasminogen activator (tPA), leading to effective clot dissolution.[1] Additionally, this compound exhibits anti-inflammatory properties by inhibiting soluble epoxide hydrolase and reducing reactive oxygen species (ROS).[2][3] The determination of its therapeutic window is a critical step in its development, ensuring that the therapeutic benefits outweigh any potential toxicity. This guide outlines a comprehensive suite of in vitro and in vivo experiments designed to thoroughly characterize the therapeutic index of this compound.

Signaling Pathway of this compound

The proposed signaling pathway of this compound involves two primary arms. The fibrinolytic pathway is initiated by this compound binding to plasminogen, leading to a conformational change that enhances its activation to plasmin by tPA. Plasmin then degrades fibrin, leading to thrombolysis. The anti-inflammatory pathway is mediated through the inhibition of soluble epoxide hydrolase (sEH), which leads to an increase in anti-inflammatory epoxyeicosatrienoic acids (EETs), and through the inhibition of reactive oxygen species (ROS).

Experimental Workflow

The experimental design follows a logical progression from in vitro characterization to in vivo validation. This multi-tiered approach allows for a comprehensive assessment of this compound's therapeutic window.

In Vitro Experimental Protocols

Efficacy Assessment

4.1.1. Fibrin Clot Lysis Assay

This assay evaluates the fibrinolytic efficacy of this compound.

-

Materials: Human plasma, thrombin, calcium chloride, this compound, tissue plasminogen activator (tPA), 96-well plate, spectrophotometer.

-

Protocol:

-

Prepare a range of this compound concentrations (e.g., 0.1 µM to 100 µM).

-

In a 96-well plate, mix human plasma with this compound or vehicle control.

-

Induce clot formation by adding thrombin and calcium chloride.

-

Add a sub-therapeutic concentration of tPA to initiate lysis.

-

Monitor the change in optical density at 405 nm over time.

-

Calculate the time to 50% clot lysis.

-

4.1.2. Anti-inflammatory Assay (LPS-induced Cytokine Release)

This assay assesses the anti-inflammatory properties of this compound.

-

Materials: RAW 264.7 macrophage cell line, lipopolysaccharide (LPS), this compound, cell culture reagents, ELISA kits for TNF-α and IL-6.

-

Protocol:

-

Culture RAW 264.7 cells to 80% confluency.

-

Pre-treat cells with various concentrations of this compound (e.g., 0.1 µM to 100 µM) for 1 hour.

-

Stimulate the cells with LPS (100 ng/mL) for 24 hours.

-

Collect the cell culture supernatant.

-

Measure the concentrations of TNF-α and IL-6 in the supernatant using ELISA kits.

-

Cytotoxicity Assessment

4.2.1. Cell Viability Assay (MTT)

This assay determines the effect of this compound on the viability of different cell types.

-

Materials: Human Brain Microvascular Endothelial Cells (HBMEC), Human Astrocytes, this compound, MTT reagent, DMSO, 96-well plate, plate reader.

-

Protocol:

-

Seed HBMEC and Human Astrocytes in separate 96-well plates.

-

Treat the cells with a range of this compound concentrations (e.g., 1 µM to 500 µM) for 48 hours.

-

Add MTT reagent to each well and incubate for 4 hours.

-

Solubilize the formazan crystals with DMSO.

-

Measure the absorbance at 570 nm.

-

Calculate the percentage of cell viability relative to the vehicle control.

-

4.2.2. Apoptosis Assay (Caspase-3/7 Activity)

This assay measures the induction of apoptosis by this compound.

-

Materials: HBMEC, Human Astrocytes, this compound, Caspase-Glo® 3/7 Assay System (Promega), 96-well plate, luminometer.

-

Protocol:

-

Seed and treat cells with this compound as described in the MTT assay.

-

After 24 hours of treatment, add the Caspase-Glo® 3/7 reagent to each well.

-

Incubate for 1 hour at room temperature.

-

Measure the luminescence.

-

Express results as fold change in caspase-3/7 activity compared to the vehicle control.

-

In Vivo Experimental Protocols

Efficacy and Safety Assessment in a Stroke Model

5.1.1. Middle Cerebral Artery Occlusion (MCAO) Model in Rats

This model is used to evaluate the in vivo efficacy of this compound in an ischemic stroke setting.

-

Animals: Male Sprague-Dawley rats (250-300g).

-

Protocol:

-